Imatinib Meta-methyl-piperazine Impurity-d3
CAS No.:
Cat. No.: VC18477134
Molecular Formula: C29H31N7O
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31N7O |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
| Standard InChI Key | HIPOQAXTOUMJRW-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Introduction
Structural Elucidation and Isotopic Characteristics
Molecular Architecture
Imatinib Meta-methyl-piperazine Impurity-d3 features a benzamide backbone linked to a 4-methylpiperazine-d<sub>3</sub> group and a pyridinyl-pyrimidine amine moiety. The deuterium atoms are specifically incorporated into the methyl group attached to the piperazine nitrogen, as shown in its IUPAC name:
4-{[4-(<sup>2</sup>H<sub>3</sub>)Methyl-1-piperazinyl]methyl}-N-(3-methyl-4-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide .
Table 1: Comparative Structural Features of Imatinib and Its Impurities
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinction |
|---|---|---|---|
| Imatinib | C<sub>29</sub>H<sub>31</sub>N<sub>7</sub>O | 493.60 | Parent drug, non-deuterated |
| Imatinib Meta-methyl-piperazine Impurity | C<sub>29</sub>H<sub>31</sub>N<sub>7</sub>O | 493.60 | Non-deuterated impurity analogue |
| Imatinib Meta-methyl-piperazine Impurity-d<sub>3</sub> | C<sub>29</sub>H<sub>28</sub>D<sub>3</sub>N<sub>7</sub>O | 496.63 | Deuterated methyl group on piperazine |
The deuterium substitution introduces a mass shift of +3 Da, facilitating distinction from non-deuterated species in mass spectrometric analyses .
Physicochemical Properties
Key properties include:
The deuterated methyl group minimally alters bulk physicochemical properties compared to non-deuterated analogues but significantly impacts spectroscopic signatures.
Synthetic Pathways and Optimization
Synthesis Strategy
The preparation of Imatinib Meta-methyl-piperazine Impurity-d<sub>3</sub> involves a multi-step sequence:
-
Methylation with Deuterated Reagents: Piperazine is methylated using deuterated methyl iodide (CD<sub>3</sub>I) to introduce the -CD<sub>3</sub> group .
-
Coupling Reactions: The deuterated piperazine intermediate is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine via carbodiimide-mediated amide bond formation (e.g., using DIC and HOBt) .
-
Salt Formation: The final product is isolated as a salt (e.g., mesylate) to enhance stability .
Critical Reaction Parameters:
-
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal solubility .
-
Catalysts: DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .
Challenges in Synthesis
-
Isotopic Purity: Ensuring >98% deuterium incorporation requires stringent control of methylation conditions .
-
Byproduct Formation: Competing reactions at other nitrogen sites necessitate selective protection/deprotection strategies .
Analytical Applications in Pharmaceutical Research
Mass Spectrometric Tracking
The +3 Da mass shift enables unambiguous identification of Imatinib Meta-methyl-piperazine Impurity-d<sub>3</sub> in:
-
Pharmacokinetic Studies: Quantifying impurity levels in plasma and urine.
-
Metabolic Profiling: Differentiating impurity-derived metabolites from parent drug metabolites.
Nuclear Magnetic Resonance (NMR) Characterization
-
<sup>1</sup>H NMR: The -CD<sub>3</sub> group eliminates proton signals at ~2.3 ppm (CH<sub>3</sub>), simplifying spectral interpretation .
-
<sup>13</sup>C NMR: Deuterium-induced isotopic splitting confirms substitution sites .
Case Study:
A 2024 study utilized 35Cl NMR to probe chloride ion interactions in similar deuterated compounds, revealing hydrogen bonding patterns critical for crystallization .
Future Directions and Challenges
Advanced Analytical Techniques
-
High-Resolution Mass Spectrometry (HRMS): Enhancing detection sensitivity for trace impurities.
-
Cryogenic NMR: Resolving structural ambiguities in complex matrices.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume